1-(8-Bromooctyloxy)-4-tert-butylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(8-Bromooctyloxy)-4-tert-butylbenzene is an organic compound characterized by the presence of a bromine atom attached to an octyl chain, which is further connected to a benzene ring substituted with a tert-butyl group
Preparation Methods
The synthesis of 1-(8-Bromooctyloxy)-4-tert-butylbenzene typically involves the reaction of 4-tert-butylphenol with 1,8-dibromooctane in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone under reflux conditions for several hours. The product is then purified through standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
1-(8-Bromooctyloxy)-4-tert-butylbenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Scientific Research Applications
1-(8-Bromooctyloxy)-4-tert-butylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of organic electronic devices and polymers.
Medicinal Chemistry: It is explored for its potential biological activities and as a building block for drug development
Mechanism of Action
The mechanism of action of 1-(8-Bromooctyloxy)-4-tert-butylbenzene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its mechanism of action would depend on the specific molecular targets it interacts with, such as enzymes or receptors .
Comparison with Similar Compounds
1-(8-Bromooctyloxy)-4-tert-butylbenzene can be compared with similar compounds such as:
1-(8-Bromooctyloxy)-4-methoxybenzene: This compound has a methoxy group instead of a tert-butyl group, which can influence its reactivity and applications.
1-(8-Bromooctyloxy)-4-chlorobenzene: The presence of a chlorine atom instead of a tert-butyl group can lead to different chemical properties and uses
Properties
IUPAC Name |
1-(8-bromooctoxy)-4-tert-butylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29BrO/c1-18(2,3)16-10-12-17(13-11-16)20-15-9-7-5-4-6-8-14-19/h10-13H,4-9,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRWYMXNSQKLEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCCCCCCBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.